5-Chloroquinoline-7-carbonitrile
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Overview
Description
5-Chloroquinoline-7-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimalarial, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-7-carbonitrile typically involves the chlorination of quinoline derivatives. One common method is the reaction of 5-chloroquinoline with cyanogen bromide under basic conditions to introduce the cyano group at the 7-position . Another approach involves the use of 2-chloroquinoline-7-carboxylic acid as a starting material, which is then converted to the corresponding nitrile through dehydration reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and nitrile formation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and various condensation products .
Scientific Research Applications
5-Chloroquinoline-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloroquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloroquinoline-7-carbonitrile include other quinoline derivatives such as:
- 2-Chloroquinoline-3-carbaldehyde
- 5-Chloro-2-phenyl-1H-indol-3-ylimino)methylquinoline-2(1H)-thione
- 7-Chloro-2-methoxyquinoline-3-carbaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and cyano groups make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H5ClN2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-7(6-12)5-10-8(9)2-1-3-13-10/h1-5H |
InChI Key |
RBOYTHXXPXMNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)C#N)N=C1 |
Origin of Product |
United States |
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